3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline

Description

BenchChem offers high-quality 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-14-11-5-4-9(6-10(11)12)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAXOYQVFZFNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NCC2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3-Bromo-4-Methoxyaniline N-Alkylation Derivatives

Part 1: Strategic Importance & Chemical Logic

The Scaffold in Medicinal Chemistry

3-Bromo-4-methoxyaniline (CAS 19056-41-8) is a "privileged scaffold" in modern drug discovery.[1] It serves as a bifunctional building block where the electronic push-pull dynamics create unique synthetic opportunities:

-

The Methoxy Group (C4): A strong electron-donating group (EDG) that increases the nucleophilicity of the amine, facilitating rapid initial alkylation.[1] It also serves as a hydrogen-bond acceptor in final drug candidates (e.g., Combretastatin A-4 analogs).[1]

-

The Bromine Atom (C3): An electron-withdrawing group (EWG) via induction, but more importantly, a synthetic handle.[1] It remains intact during mild N-alkylation conditions, allowing for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig couplings to build complex heteroaromatic cores (e.g., Quinazoline kinase inhibitors).

The Challenge: Selectivity

The primary challenge in N-alkylating this scaffold is over-alkylation .[1] The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive donation of the newly added alkyl group.[1] This leads to inseparable mixtures of mono-alkylated, di-alkylated, and quaternary ammonium salts.

Strategic Solution:

-

For Alkyl Groups: Avoid direct alkylation with halides. Use Reductive Amination (Method A).[1][2]

-

For Aryl Groups: Use Buchwald-Hartwig Cross-Coupling (Method B).[1]

-

For Methylation: Use controlled Direct Alkylation or reductive methods (Method C).[1]

Part 2: Decision Matrix & Reaction Pathways

The following decision tree guides the selection of the optimal synthetic route based on the desired "R" group.

Figure 1: Synthetic decision matrix for selecting the optimal N-alkylation strategy.[1]

Part 3: Detailed Experimental Protocols

Method A: Reductive Amination (The "Gold Standard" for Mono-Alkylation)

Rationale: This method bypasses the formation of quaternary salts by proceeding through an imine intermediate.[1] Sodium triacetoxyborohydride (STAB) is the reagent of choice because it is mild enough to reduce the imine selectively without reducing the aldehyde or the nitro/bromo groups on the scaffold.[1]

Protocol:

-

Imine Formation:

-

Charge a reaction vessel with 3-bromo-4-methoxyaniline (1.0 equiv) and the appropriate Aldehyde (1.0–1.1 equiv).[1]

-

Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF).[1] DCE is preferred for solubility.[1]

-

Additive: Add Acetic Acid (1.0–2.0 equiv) to catalyze imine formation.[1]

-

Stir: Agitate at room temperature for 1–2 hours. Monitor via TLC (disappearance of aniline).[1]

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in one portion.

-

Note: Unlike NaBH₄, STAB does not require strictly anhydrous conditions, but an inert atmosphere (N₂) is good practice.

-

Time: Stir at room temperature for 4–16 hours.

-

-

Workup:

-

Purification:

Key Reference: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[1] Chem. 1996, 61, 3849-3862. [1]

Method B: Buchwald-Hartwig Cross-Coupling (For N-Arylation)

Rationale: Direct nucleophilic aromatic substitution (SNAr) fails with electron-rich aryl halides.[1] Palladium catalysis is required to couple the aniline nitrogen to another aryl ring.[1]

Protocol:

-

Reagents:

-

Substrate: 3-bromo-4-methoxyaniline (1.0 equiv).

-

Coupling Partner: Aryl Bromide or Triflate (1.0–1.2 equiv).[1] Note: If coupling to the aniline nitrogen, the other partner must be the electrophile.

-

Catalyst: Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂.[1]

-

Ligand: BINAP or XPhos (2–4 mol%).[1] XPhos is superior for sterically hindered substrates.[1]

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv).[1]

-

-

Conditions:

-

Purification:

Key Reference: Surry, D. S., & Buchwald, S. L.[4] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci. 2011, 2, 27-50. [2]

Method C: Direct Alkylation (Use with Caution)

Rationale: Only recommended for methylation or when reductive amination is impossible.[1] Requires strict stoichiometric control to prevent over-alkylation.[1]

Protocol:

-

Setup: Dissolve 3-bromo-4-methoxyaniline (1.0 equiv) in DMF or CH₃CN.

-

Base: Add K₂CO₃ (1.5 equiv) or DIPEA (1.2 equiv).[1]

-

Alkylation: Add Alkyl Halide (0.9–1.0 equiv) dropwise at 0 °C. Never use excess alkyl halide.

-

Optimization: If over-alkylation is observed, switch to a 2-step method: Acylation (with Acetyl Chloride)

Reduction (with Borane-DMS or LiAlH₄).[1]

Part 4: Data Summary & Troubleshooting

Comparative Analysis of Methods

| Feature | Reductive Amination (Method A) | Buchwald-Hartwig (Method B)[1][2] | Direct Alkylation (Method C) |

| Selectivity | High (Mono-alkylation) | High (Specific Coupling) | Low (Risk of Di-alkylation) |

| Reaction Conditions | Mild (RT, weak acid) | Harsh (Heat, Strong Base) | Variable (0 °C to Reflux) |

| Substrate Scope | Aldehydes/Ketones | Aryl Halides | Alkyl Halides |

| Yield (Typical) | 85–95% | 70–90% | 40–60% (Mono) |

| Primary Risk | Reduction of aldehyde to alcohol | Catalyst poisoning | Quaternary salt formation |

Troubleshooting Guide

| Problem | Probable Cause | Corrective Action |

| Low Conversion (Method A) | Wet solvent or old reagent | Use fresh NaBH(OAc)₃; ensure molecular sieves are used if imine formation is slow.[1] |

| Over-Alkylation (Method C) | Excess alkyl halide | Use 0.9 equivalents of alkyl halide; add dropwise at low temp.[1] |

| Pd Catalyst Death (Method B) | Oxidation of ligand | Degas solvents thoroughly (freeze-pump-thaw); use XPhos for stability.[1] |

| Inseparable Mixture | Similar polarity of products | Acetylate the crude mixture. The secondary amine becomes a tertiary amide (easy to separate), then hydrolyze back.[1] |

Part 5: Safety & Handling

-

Hazard Classification: 3-Bromo-4-methoxyaniline is an irritant (Skin Irrit. 2, Eye Irrit.[1] 2) and potentially harmful if swallowed (Acute Tox. 4).[1]

-

Specific Reactivity: Avoid contact with strong oxidizing agents.[1] The bromo-methoxy motif is stable under standard ambient conditions but can degrade under intense UV light; store in amber vials.[1]

-

Waste Disposal: Palladium wastes (Method B) must be segregated for heavy metal disposal.[1]

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27–50.

-

BenchChem. (2025).[1] Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Application Notes and Protocols.

-

National Center for Biotechnology Information.[1] (2025).[1][3][5][6][7] PubChem Compound Summary for CID 961083, 3-Bromo-4-methoxyaniline. PubChem.[1][7]

Sources

- 1. scielo.org.mx [scielo.org.mx]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. 3-BROMO-4-METHOXYANILINE | 19056-41-8 [chemicalbook.com]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Bromo-4-methoxyaniline | C7H8BrNO | CID 961083 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety considerations for 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Core Molecular Attributes

3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline is a substituted aniline derivative. Its core structure consists of a methoxy- and bromo-substituted benzene ring with a cyclopropylmethyl amine substituent.

Molecular Formula and Weight

The chemical structure of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline is derived from the combination of a 3-bromo-4-methoxyaniline core and an N-cyclopropylmethyl group.

-

Molecular Formula: C₁₁H₁₄BrNO

-

Molecular Weight: 272.14 g/mol

| Property | Value |

| Molecular Formula | C₁₁H₁₄BrNO |

| Molecular Weight | 272.14 g/mol |

| IUPAC Name | 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline |

Structural Representation

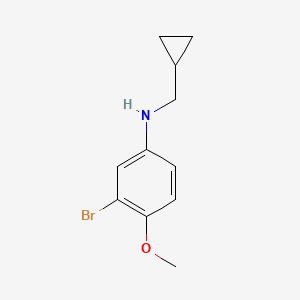

The two-dimensional structure of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline is depicted below. This visualization highlights the spatial arrangement of the constituent atoms and functional groups.

Caption: 2D structure of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline.

Synthesis Pathway

The synthesis of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline can be approached through the reductive amination of 3-bromo-4-methoxybenzaldehyde with cyclopropylmethanamine or through the N-alkylation of 3-bromo-4-methoxyaniline with a cyclopropylmethyl halide. A common industrial method for preparing the 3-bromo-4-methoxyaniline precursor involves a three-step reaction of bromination, etherification, and nitro-reduction starting from p-nitrochlorobenzene[1].

Synthesis of 3-bromo-4-methoxyaniline Precursor

A general procedure for the synthesis of 3-bromo-4-methoxyaniline from 2-bromo-4-nitroanisole involves the following steps[2]:

-

Suspend 2-bromo-4-nitroanisole (0.1 g, 0.43 mmol) in unstabilized 57% hydriodic acid (1.3 mL).

-

Heat the reaction mixture for 5 hours at 90 °C.

-

After the reaction is complete, cool the mixture and dilute it with ethyl acetate (5 mL).

-

Wash the diluted mixture sequentially with saturated aqueous sodium thiosulfate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain 3-bromo-4-methoxyaniline.

Physicochemical Properties and Safety

Physicochemical Data of Structural Analogs

| Property | 3-bromo-4-methoxyaniline | N-cyclopropyl-4-methoxyaniline |

| Molecular Formula | C₇H₈BrNO[3] | C₁₀H₁₃NO[4] |

| Molecular Weight | 202.05 g/mol [3] | 163.22 g/mol [4] |

| Appearance | White to brown powder or crystals | Not specified |

| Melting Point | 60.0 to 64.0 °C | Not specified |

| CAS Number | 19056-41-8[3] | 263244-95-7[4] |

Safety and Handling

Based on the hazard classifications of similar compounds, 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline should be handled with caution. The precursor, 3-bromo-4-methoxyaniline, is classified as fatal if swallowed, in contact with skin, or if inhaled[3]. It may also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life[3].

Recommended safety precautions include:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. A dust mask (type N95 or equivalent) is also recommended[5].

-

Handling: Use only in a well-ventilated area. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.

-

Storage: Store in a well-ventilated place and keep the container tightly closed.

Experimental Protocols

The following is a generalized experimental workflow for the synthesis and purification of substituted anilines, which can be adapted for 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline.

Caption: General workflow for the synthesis of N-alkylated anilines.

References

-

PubChem. 3-Bromo-4-methoxyaniline. [Link]

-

PubChem. N-cyclopropyl-4-methoxyaniline. [Link]

-

Jubilant Ingrevia Limited. 3-Bromo-4-methylaniline Safety Data Sheet. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Methoxyaniline. [Link]

-

Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). [Link]

-

LookChem. 3-Bromo-4-methoxyaniline. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 4-bromo-N,N-dimethylaniline. [Link]

- Google Patents. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

Sources

- 1. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 2. 3-BROMO-4-METHOXYANILINE | 19056-41-8 [chemicalbook.com]

- 3. 3-Bromo-4-methoxyaniline | C7H8BrNO | CID 961083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-cyclopropyl-4-methoxyaniline | C10H13NO | CID 45091019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-溴-3-甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

The 3-Bromo-4-Methoxyaniline Scaffold: A Privileged Core for Modern Drug Design

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of potent and selective therapeutic agents. The 3-bromo-4-methoxyaniline scaffold is one such "privileged" core, offering a unique combination of chemical reactivity, structural rigidity, and electronic properties that make it an invaluable starting point for drug discovery programs. Its utility is most prominently demonstrated in the design of kinase inhibitors and tubulin polymerization agents, two of the most critical target classes in oncology. The aniline nitrogen provides a crucial hydrogen bonding motif, essential for anchoring to the hinge region of kinase ATP-binding sites, while the bromine atom serves as a versatile synthetic handle for extensive structure-activity relationship (SAR) exploration via modern cross-coupling reactions. This guide provides a senior-level perspective on the strategic application of the 3-bromo-4-methoxyaniline core, detailing its synthesis, derivatization, and its role in the creation of targeted therapeutics.

The Strategic Value of the 3-Bromo-4-Methoxyaniline Core

The 3-bromo-4-methoxyaniline moiety is more than a simple building block; it is a carefully selected starting point for rational drug design. Its value stems from a confluence of physicochemical properties and synthetic accessibility.

-

Electronic and Steric Profile : The methoxy group at the 4-position is an electron-donating group, which modulates the pKa of the aniline nitrogen. This fine-tuning of basicity is critical for establishing optimal hydrogen bond interactions within enzyme active sites. The bromine atom at the 3-position introduces both steric bulk and an electron-withdrawing inductive effect, influencing the overall conformation and electronic landscape of the molecule.

-

Vector for SAR Exploration : The bromine atom is the scaffold's most powerful feature for lead optimization. It provides a specific, reactive site for introducing a wide array of chemical diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allow for the facile installation of aryl, heteroaryl, and amino substituents. This enables chemists to systematically probe the binding pocket of a biological target to enhance potency and selectivity.

-

Bioisosteric Relevance : The scaffold is a key component in many potent kinase inhibitors, often acting as a bioisostere for the adenine ring of ATP.[1][2] Its ability to mimic the hydrogen bonding pattern of adenine allows it to competitively bind to the ATP-binding site of kinases, a common mechanism for achieving potent enzyme inhibition.[3][4]

Synthetic Pathways and Core Derivatization

The utility of a scaffold is directly tied to the robustness and efficiency of its synthesis and subsequent derivatization. 3-Bromo-4-methoxyaniline can be prepared through several reliable routes, and its derivatization is dominated by powerful, modern synthetic methods.

Synthesis of the Core Scaffold

An efficient and scalable synthesis of 3-bromo-4-methoxyaniline often starts from commercially available p-fluoronitrobenzene. The process involves a three-step sequence: bromination, etherification (nucleophilic aromatic substitution of the fluorine), and nitro-group reduction.[5]

Key Derivatization Reactions: Building the Drug Candidate

Once the core is synthesized, the primary goal is to attach it to a suitable heterocyclic system (for kinase inhibitors) or another aryl ring (for tubulin inhibitors) and then explore the SAR at the bromine position.

Workflow for Kinase Inhibitor Synthesis:

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the coupling of the aniline scaffold to a heterocyclic core, a foundational step in synthesizing many kinase inhibitors.

Objective: To synthesize 4-(3-bromo-4-methoxyanilino)-6,7-dimethoxyquinazoline.

Materials:

-

4-Chloro-6,7-dimethoxyquinazoline

-

3-Bromo-4-methoxyaniline

-

Isopropanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 3-bromo-4-methoxyaniline (1.1 eq).

-

Add isopropanol as the solvent (approx. 10 mL per mmol of the chloroquinazoline).

-

Add a catalytic amount of concentrated HCl (e.g., 1-2 drops).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C).

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

-

Cool the reaction mixture to room temperature. The product hydrochloride salt will often precipitate.

-

Collect the solid by filtration, wash with cold isopropanol, and then with diethyl ether.

-

To obtain the free base, neutralize the solid with a saturated aqueous solution of sodium bicarbonate, extract with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the diversification of the scaffold at the bromine position, a key step for SAR studies.

Objective: To synthesize a biaryl derivative from the bromo-intermediate.

Materials:

-

4-(3-Bromo-4-methoxyanilino)quinazoline intermediate (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄ or Na₂CO₃, 2.0 eq)

-

Degassed solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromo-intermediate, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Case Study: Application in Kinase Inhibitor Design

While no single FDA-approved drug contains the exact 3-bromo-4-methoxyaniline scaffold, its strategic value is powerfully demonstrated by the extensive SAR studies on closely related 4-anilinoquinazolines and 4-anilinopyrimidines. These studies consistently highlight the importance of the substituted aniline moiety for potent kinase inhibition.[3][6][7]

The aniline nitrogen and the N1 of the quinazoline ring act as a bidentate hydrogen bond clamp, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket. The 3-bromo substituent often occupies a hydrophobic pocket, and its replacement via Suzuki coupling allows for the optimization of van der Waals interactions and the displacement of key water molecules to improve binding affinity.

Structure-Activity Relationship (SAR) Data

The following table presents representative data, adapted from studies on Bcr/Abl kinase inhibitors, illustrating how modifications to a core scaffold impact biological activity.[7][8] While the specific core is a 5-bromopyrimidine, the principles of SAR are directly translatable to derivatives of 3-bromo-4-methoxyaniline.

| Compound ID | R Group (at Bromo Position) | Bcr/Abl Kinase IC₅₀ (nM) | K562 Cell Line IC₅₀ (nM) |

| Lead-1 | 4-fluoro-phenylamino- | 15.6 | 25.4 |

| Lead-2 | 3-chloro-4-fluoro-phenylamino- | 8.2 | 15.6 |

| Lead-3 | 4-methoxy-phenylamino- | 25.1 | 41.2 |

| Lead-4 | 3,4,5-trimethoxy-phenylamino- | 4.3 | 9.8 |

| Dasatinib | (Reference Drug) | 1.1 | 3.1 |

Analysis:

-

Halogenation: The addition of a chloro group at the meta-position (Lead-2 vs. Lead-1) significantly improves potency, likely due to favorable interactions in a specific sub-pocket of the kinase.

-

Methoxy Substitution: A single methoxy group (Lead-3) is less effective than a fluoro group. However, the trimethoxy substitution pattern (Lead-4), a common motif in potent kinase inhibitors, dramatically increases activity, suggesting these groups engage in multiple beneficial interactions. This highlights the importance of exploring diverse substitution patterns at the aniline ring.

Case Study: Application in Tubulin Polymerization Inhibitors

The 3-bromo-4-methoxyaniline scaffold is also a recognized intermediate in the synthesis of analogs of Combretastatin A-4 (CA-4), a potent natural product that destabilizes microtubules.[9] Microtubules are essential components of the cytoskeleton, critical for cell division (mitosis). Inhibiting their dynamic polymerization and depolymerization leads to cell cycle arrest and apoptosis, making them a validated anticancer target.

In these analogs, the 3-bromo-4-methoxyaniline moiety typically serves as one of the two aryl rings connected by a bridge (e.g., an ethylene or a heterocyclic linker). The substitution pattern is crucial for binding to the colchicine-binding site on β-tubulin.

Conclusion and Future Perspectives

The 3-bromo-4-methoxyaniline scaffold represents a powerful and validated platform in drug discovery. Its inherent chemical features—a hydrogen-bonding aniline, a tunable electronic profile, and a synthetically versatile bromine handle—provide an ideal foundation for developing targeted therapies. Its demonstrated utility in creating potent inhibitors of both protein kinases and tubulin polymerization underscores its privileged status.

Future applications will likely involve leveraging this core in novel drug modalities. For instance, the bromine atom is an ideal attachment point for developing Proteolysis Targeting Chimeras (PROTACs), where the scaffold would serve as the warhead to bind a target protein for degradation. As our understanding of complex diseases continues to grow, versatile and strategically designed scaffolds like 3-bromo-4-methoxyaniline will remain essential tools for the medicinal chemists dedicated to discovering the next generation of medicines.

References

- Fry, D. W., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427.

- Hennequin, L. F., et al. (2002). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312.

- Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(18), 6813-6823.

- Wang, X., et al. (2016). Discovery of potent c-MET inhibitors with new scaffold having different quinazoline, pyridine and tetrahydro-pyridothienopyrimidine headgroups. Molecules, 21(5), 624.

- Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054.

- Barros, F. W. A., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 26-34.

-

PubChem. (n.d.). 3-Bromo-4-methoxyaniline. National Center for Biotechnology Information. Available at: [Link]

- Siebert, A., et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anti-Cancer Agents in Medicinal Chemistry, 16(8), 942-960.

- Zhang, H., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919.

- Munikrishnappa, C. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 530-547.

- Google Patents. (2011). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

- Devine, E., et al. (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1256-1266.

- Madrid, M., et al. (2007). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(24), 6882-6886.

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Available at: [Link]

- Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123.

- Howard, S., et al. (2009). Microtubule dynamics. Current Biology, 19(15), R644-R645.

- Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021). Molecules, 26(23), 7069.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

- 6. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 8. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-BROMO-4-METHOXYANILINE | 19056-41-8 [chemicalbook.com]

Methodological & Application

Synthesis of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline from 3-bromo-4-methoxyaniline

Application Note: High-Fidelity Synthesis of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline

Part 1: Introduction & Strategic Analysis

1.1 Executive Summary The target molecule, 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline , represents a high-value scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR/PDGFR targets) where the 3-halo-4-methoxy motif modulates metabolic stability and binding affinity.[1]

This guide addresses the critical challenge of synthesizing secondary anilines: avoiding over-alkylation . While direct alkylation with alkyl halides often leads to inseparable mixtures of mono- and di-alkylated products, Reductive Amination is identified here as the superior "Best Practice" methodology.[1] It offers kinetic control, high chemoselectivity, and operational simplicity.

1.2 Retrosynthetic Logic The disconnection of the C–N bond reveals two primary forward pathways:

-

Route A (Preferred): Reductive amination using cyclopropanecarbaldehyde.[1]

-

Route B (Alternative): Nucleophilic substitution using (bromomethyl)cyclopropane.[1]

1.3 Pathway Visualization

Figure 1: Strategic disconnection showing the preferred Reductive Amination pathway (Route A) versus Direct Alkylation (Route B).

Part 2: Detailed Experimental Protocol

Method A: Reductive Amination (The Gold Standard)

Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the aldehyde or the aryl bromide.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 3-bromo-4-methoxyaniline | 1.0 | Limiting Reagent |

| Cyclopropanecarbaldehyde | 1.2 | Electrophile |

| NaBH(OAc)3 | 1.5 | Selective Reducing Agent |

| Acetic Acid (AcOH) | 1-2 | Catalyst (Activates Imine) |

| 1,2-Dichloroethane (DCE) | Solvent | 0.1 – 0.2 M Concentration |[1][2]

Step-by-Step Procedure:

-

Imine Formation (In Situ):

-

To a clean, dry reaction vessel equipped with a magnetic stir bar, charge 3-bromo-4-methoxyaniline (1.0 equiv) and 1,2-Dichloroethane (DCE) (10 mL per gram of aniline).

-

Add Cyclopropanecarbaldehyde (1.2 equiv) followed by Acetic Acid (1.0 equiv).[1]

-

Observation: The solution may darken slightly.[1] Stir at Room Temperature (20–25 °C) for 30–60 minutes to allow the hemiaminal/imine equilibrium to establish.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) in a single portion.

-

Note: Mild gas evolution (H2) may occur; ensure the vessel is vented (e.g., via a needle/balloon or bubbler).[1]

-

Stir the suspension vigorously at Room Temperature for 4–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

-

-

Quench & Workup:

-

Quench the reaction by slowly adding saturated aqueous NaHCO3 until pH ~8–9. Stir for 15 minutes to decompose excess borohydride.

-

Separate the layers.[1][3] Extract the aqueous phase twice with Dichloromethane (DCM) .

-

Combine organic layers and wash with Brine .[1]

-

Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.[4][5]

-

-

Purification:

Method B: Direct Alkylation (Alternative)

Rationale: Use only if the aldehyde is unavailable.[1] Requires strict control to prevent dialkylation.[1]

-

Dissolve 3-bromo-4-methoxyaniline (1.0 equiv) in DMF (5 mL/g).

-

Add K2CO3 (2.0 equiv) and stir for 10 mins.

-

Add (Bromomethyl)cyclopropane (0.95 equiv – slight deficit to prevent over-alkylation).

-

Heat to 60 °C for 12 hours.

-

Critical Step: Stop reaction at ~80% conversion to minimize dialkylation.

-

Standard aqueous workup (EtOAc/Water).[1]

Part 3: Analytical Validation (Self-Validating System)

Confirm the identity of your product using these diagnostic signals.

1. Proton NMR (1H NMR, 400 MHz, CDCl3) Predictions:

-

Aryl Protons: Look for the specific 1,2,4-substitution pattern.[1]

-

d ~ 6.95 ppm (d, J=2.5 Hz, H-2, ortho to Br/Amino)

-

d ~ 6.78 ppm (d, J=8.8 Hz, H-5, ortho to OMe)

-

d ~ 6.55 ppm (dd, J=8.8, 2.5 Hz, H-6)

-

-

Methoxy Group: s ~ 3.82 ppm (3H).[1]

-

N-CH2 Group: d ~ 2.95 ppm (2H, J=7.0 Hz).[1] Diagnostic for secondary amine formation.

-

Cyclopropyl Core:

-

m ~ 1.05 ppm (1H, CH-methine)[1]

-

m ~ 0.55 ppm (2H, CH2)

-

m ~ 0.25 ppm (2H, CH2)

-

2. Mass Spectrometry (LC-MS):

-

ESI (+): Expect [M+H]+ peaks at 256.0 and 258.0 (1:1 ratio due to 79Br/81Br isotopes).[1]

-

Validation Check: If you see a mass of ~310, you have formed the tertiary amine (dialkylation) – check your stoichiometry.[1]

Part 4: Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Conversion (<50%) | Wet solvent or old reducing agent.[1] | Use anhydrous DCE; use fresh NaBH(OAc)3 bottle.[1] |

| Formation of Tertiary Amine | Excess aldehyde or high temp.[1] | Strictly maintain 1.2 equiv aldehyde; keep at RT. |

| Sticky/Gummy Workup | Boron salts complexing with amine.[1] | Perform a "Tartrate Wash": Wash organic layer with 10% aqueous Potassium Sodium Tartrate (Rochelle's Salt).[1] |

| Unreacted Aniline | Steric or electronic deactivation.[1] | Increase AcOH to 2.0 equiv; heat to 40 °C gently. |

Part 5: References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[1] [1]

-

Gribble, G. W. (1998).[1] Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.[1] [1]

-

Eisai R&D Management Co., Ltd. (2006).[1] Process for Preparation of Quinoline Derivatives (Lenvatinib Intermediates). US Patent 7,612,208.[1][7] (Describes similar 3-halo-4-methoxy aniline chemistry).

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-Bromo-4-methoxyaniline | C7H8BrNO | CID 961083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. data.epo.org [data.epo.org]

- 4. Preparation method of lenvatinib and preparation method of lenvatinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104876864A - Preparation method of lenvatinib - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. Process For The Preparation Of Lenvatinib [quickcompany.in]

Application Note: One-Pot Synthesis of N-(cyclopropylmethyl)-3-bromo-4-methoxyaniline via Reductive Amination

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of N-(cyclopropylmethyl)-3-bromo-4-methoxyaniline, a valuable secondary amine intermediate for pharmaceutical and agrochemical research. The described method is a one-pot reductive amination procedure utilizing the mild and selective reducing agent sodium triacetoxyborohydride (STAB). This application note details the underlying chemical principles, a step-by-step experimental protocol, characterization data, and key process considerations to ensure a high-yield, high-purity synthesis.

Introduction & Significance

Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient and controlled method for forming carbon-nitrogen bonds.[1][2][3] This reaction class is fundamental in the synthesis of countless amine-containing molecules, which are prevalent in active pharmaceutical ingredients. The process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to the target amine.[4][5]

Direct alkylation of anilines is often plagued by poor selectivity, leading to mixtures of mono- and di-alkylated products that are challenging to separate.[1] Reductive amination circumvents this issue by offering a more controlled, stepwise approach that can be performed in a single reaction vessel ("one-pot"), enhancing operational efficiency.[6][7]

This protocol focuses on the reaction between 3-bromo-4-methoxyaniline and cyclopropanecarbaldehyde. The resulting product, N-(cyclopropylmethyl)-3-bromo-4-methoxyaniline, incorporates a desirable cyclopropylmethyl moiety, a common structural motif in medicinal chemistry known for its unique conformational and metabolic properties.

Chemical Principles & Rationale

The success of a one-pot reductive amination hinges on the careful selection of the reducing agent. The chosen reagent must selectively reduce the protonated iminium ion intermediate much faster than it reduces the starting aldehyde.[5][6]

The Reaction Mechanism

The reaction proceeds through two key stages within the same pot:

-

Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine (3-bromo-4-methoxyaniline) on the carbonyl carbon of the aldehyde (cyclopropanecarbaldehyde). This step is typically catalyzed by a weak acid, which protonates the carbonyl oxygen to increase its electrophilicity. The resulting carbinolamine intermediate then dehydrates to form an imine, which is subsequently protonated by the acidic medium to generate a reactive iminium ion.

-

Hydride Reduction: The reducing agent, sodium triacetoxyborohydride (STAB), delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.

Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)

While several reducing agents can be used for reductive amination, such as sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), STAB offers significant advantages for this one-pot procedure.[1][7]

-

Selectivity: STAB is a milder reducing agent compared to NaBH₄.[6][7] The electron-withdrawing effects of the three acetoxy groups attenuate the reactivity of the borohydride, making it slow to reduce aldehydes and ketones but highly reactive towards the more electrophilic iminium ion intermediate.[6] This selectivity is crucial for preventing the wasteful reduction of the starting cyclopropanecarbaldehyde to cyclopropylmethanol.[7]

-

Safety and Convenience: Unlike sodium cyanoborohydride, STAB is non-toxic and does not risk the release of hazardous hydrogen cyanide gas, especially in the weakly acidic conditions required for imine formation.[1][3]

-

Compatibility: STAB is effective in common aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and tolerates the presence of mild acid (acetic acid), which is often used to catalyze imine formation.[4][6]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of N-(cyclopropylmethyl)-3-bromo-4-methoxyaniline.

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Equiv. | Amount |

| 3-Bromo-4-methoxyaniline | C₇H₈BrNO | 202.05[8] | 1.0 | 1.01 g (5.0 mmol) |

| Cyclopropanecarbaldehyde | C₄H₆O | 70.09 | 1.1 | 0.386 g (0.41 mL, 5.5 mmol) |

| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 1.3 | 1.38 g (6.5 mmol) |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | - | 25 mL |

| Acetic Acid (optional) | CH₃COOH | 60.05 | 1.0 | 0.30 g (0.29 mL, 5.0 mmol) |

| Saturated Sodium Bicarbonate Soln. | NaHCO₃ | - | - | ~30 mL |

| Anhydrous Sodium Sulfate | Na₂SO₄ | - | - | As needed |

Reaction Workflow Diagram

Caption: Experimental workflow for the one-pot reductive amination.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-methoxyaniline (1.01 g, 5.0 mmol) and anhydrous dichloromethane (25 mL). Stir the mixture at room temperature (RT) until the aniline is fully dissolved.

-

Addition of Aldehyde: Add cyclopropanecarbaldehyde (0.41 mL, 5.5 mmol, 1.1 equiv.) to the solution. If the aniline is a weak nucleophile, acetic acid (0.29 mL, 5.0 mmol, 1.0 equiv.) can be added at this stage to catalyze imine formation.[6] Stir for 20-30 minutes.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.38 g, 6.5 mmol, 1.3 equiv.) to the reaction mixture in three portions over 10 minutes. Note: The reaction may be mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline has been consumed (typically 4-16 hours).

-

Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (~30 mL) while stirring. Continue stirring for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 20 mL).

-

Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-(cyclopropylmethyl)-3-bromo-4-methoxyaniline.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (typically upfield, between 0.2-1.2 ppm), the methylene bridge protons (~3.0 ppm), the aromatic protons, and the methoxy group singlet (~3.8 ppm).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₁H₁₅BrNO⁺), exhibiting the characteristic isotopic pattern for a bromine-containing compound.

-

TLC: Rƒ value will depend on the eluent system used for chromatography.

Troubleshooting & Key Considerations

-

Incomplete Reaction: If the reaction stalls, a small additional portion of STAB can be added. Ensuring anhydrous conditions is critical, as STAB is water-sensitive.[3]

-

Side Product Formation: The primary side product is often the alcohol resulting from aldehyde reduction. This indicates that the reducing agent is too reactive or the imine formation is too slow. Using STAB as recommended minimizes this.[7]

-

Dialkylation: The formation of a tertiary amine is generally slow with STAB but can occur.[6] Using a slight excess of the amine relative to the aldehyde can sometimes suppress this, although it complicates purification. The described stoichiometry is optimized to avoid this.

-

Purification: The product amine is basic and may streak on silica gel. Adding a small amount of triethylamine (~0.5-1%) to the chromatography eluent can improve peak shape and separation.

Safety Information

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagent Handling: Handle all chemicals in a well-ventilated fume hood. Dichloromethane is a volatile and potentially hazardous solvent. Sodium triacetoxyborohydride can react with water to release hydrogen gas; quench carefully.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

-

Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Chem 115 Lecture Notes. [Link]

-

PubChem. N-cyclopropyl-4-methoxyaniline. [Link]

-

MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

ACS GCI Pharmaceutical Roundtable. Reductive Amination. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-Bromo-4-methoxyaniline | CAS 19056-41-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

Application Note: Selective N-Monoalkylation of 3-Bromo-4-methoxyaniline

Executive Summary

This guide details the protocol for the selective N-monoalkylation of 3-bromo-4-methoxyaniline (CAS 19056-41-8) using (bromomethyl)cyclopropane . This transformation is a critical step in the synthesis of tyrosine kinase inhibitors and other pharmacophores requiring the N-cyclopropylmethyl motif.

The core challenge in this synthesis is chemoselectivity : preventing the formation of the N,N-dialkylated byproduct while maintaining high conversion of the moderately nucleophilic aniline. This protocol utilizes the Cesium Effect in a polar aprotic solvent to maximize mono-selectivity and yield.

Mechanistic Insight & Reaction Design

The Chemical Challenge[1]

-

Substrate Electronics: The 4-methoxy group acts as an Electron Donating Group (EDG), activating the amine. However, the 3-bromo group (Inductive withdrawing,

) slightly deactivates the ring. The net result is a nucleophile of moderate reactivity. -

The Selectivity Trap: Once the first alkyl group is added, the resulting secondary amine is more nucleophilic than the primary aniline starting material (due to the inductive donation of the alkyl group). This creates a kinetic preference for the second alkylation event, leading to the unwanted tertiary amine.

-

Reagent Stability: (Bromomethyl)cyclopropane contains a strained ring. While stable under standard

conditions, harsh Lewis acids or radical conditions can trigger ring-opening rearrangements (homoallyl formation).

The Solution: The Cesium Effect

We employ Cesium Carbonate (

Reaction Pathway Diagram

Figure 1: Reaction pathway highlighting the competitive over-alkylation step.

Experimental Protocol

Reagents & Materials

| Component | Equiv. | Role | CAS No. |

| 3-Bromo-4-methoxyaniline | 1.0 | Substrate | 19056-41-8 |

| (Bromomethyl)cyclopropane | 1.1 | Alkylating Agent | 7051-34-5 |

| Cesium Carbonate ( | 1.5 | Base | 534-17-8 |

| Potassium Iodide (KI) | 0.1 | Catalyst (Finkelstein) | 7681-11-0 |

| DMF (Anhydrous) | - | Solvent (0.2 M conc.) | 68-12-2 |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Dissolution: Add 3-bromo-4-methoxyaniline (1.0 g, 4.95 mmol) and anhydrous DMF (25 mL). Stir until fully dissolved.

-

Base Addition: Add

(2.42 g, 7.42 mmol) and KI (82 mg, 0.5 mmol) in a single portion. The mixture will appear as a suspension.-

Note: KI acts as a nucleophilic catalyst, converting the alkyl bromide to the more reactive alkyl iodide in situ.

-

-

Reagent Addition: Add (bromomethyl)cyclopropane (0.53 mL, 5.45 mmol) dropwise via syringe over 5 minutes.

-

Critical: Do not dump the reagent. Slow addition keeps the concentration of alkylating agent low relative to the aniline, favoring mono-alkylation.

-

Phase 2: Reaction & Monitoring

5. Heating: Heat the reaction mixture to

- Starting Material (SM):

- Mono-Product:

- Di-Product:

- Termination: Stop heating when SM is consumed (<5%) or if the di-alkylated spot becomes prominent. Typical time: 4–6 hours.

Phase 3: Workup & Purification

8. Quench: Cool to room temperature and pour into water (100 mL).

9. Extraction: Extract with Ethyl Acetate (

- Gradient: 0%

- Elution Order: Dialkylated

Quality Control & Validation

Expected Analytical Data

To validate the synthesis, compare your results against these expected parameters.

| Technique | Parameter | Expected Signature |

| Cyclopropyl Ring | Multiplets at | |

| N- | Doublet at | |

| Amine Proton | Broad singlet at | |

| Aromatic Region | 3 distinct protons (splitting pattern consistent with 1,3,4-subst). | |

| MS (ESI) | Isotope Pattern |

Workflow Visualization

Figure 2: Operational workflow for the synthesis and validation of the target amine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Wet Reagents | Ensure DMF is anhydrous. KI must be dry. |

| High Dialkylation | Reagent Excess / High Temp | Reduce alkyl bromide to 1.0 eq. Lower temp to |

| Product Streaking | Residual DMF | Perform additional water washes during workup. |

| Cyclopropyl Ring Opening | Acidic Contamination | Ensure all glassware is base-washed. Avoid acidic workup. |

References

-

Salvatore, R. N., et al. (2001). Cesium effect: High chemoselectivity in direct N-alkylation of amines. Tetrahedron.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

-

PubChem. (2023). 3-Bromo-4-methoxyaniline Compound Summary. National Library of Medicine.

-

Hayat, S., et al. (2001). Selective N-alkylation of primary amines.[2] Tetrahedron Letters.

Sources

Application & Protocol: Buchwald-Hartwig Amination of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination and a robust protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline. This transformation is a key step in the synthesis of complex molecules, particularly within the pharmaceutical industry, where the resulting diarylamine scaffolds are prevalent in biologically active compounds.[1] This document offers in-depth mechanistic insights, practical guidance on parameter selection, a step-by-step experimental procedure, and a comprehensive troubleshooting section to empower researchers in achieving high-yield, reproducible results.

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a versatile and efficient method for constructing C-N bonds.[2][3] Its development by Stephen L. Buchwald and John F. Hartwig revolutionized the synthesis of aryl amines, largely replacing harsher, traditional methods like the Ullmann condensation which often required high temperatures and suffered from limited scope.[2][3][4] The reaction's broad functional group tolerance and applicability to a wide range of substrates make it an indispensable tool in drug discovery and development.[1][5]

The substrate in focus, an electron-rich N-substituted aniline, presents a common yet important challenge. The electron-donating nature of the methoxy and N-alkylamino groups can influence the reactivity of the aryl bromide and the stability of the catalytic intermediates, necessitating careful optimization of the reaction conditions.[6]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) species.[3][7][8] Understanding this mechanism is paramount for rational catalyst selection and troubleshooting. The cycle is generally accepted to comprise three fundamental steps:

-

Oxidative Addition: The active L-Pd(0) catalyst (where L is a phosphine ligand) inserts into the carbon-bromine bond of the aryl halide. This is often the rate-limiting step of the cycle and results in the formation of a Pd(II) complex.[3] For aryl bromides, this step is typically more facile than for the less reactive aryl chlorides.[7]

-

Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A stoichiometric amount of base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[3][9][10] The choice of base is critical; it must be strong enough to facilitate deprotonation but not so strong as to cause degradation of the substrates or catalyst.[5]

-

Reductive Elimination: This final, bond-forming step involves the elimination of the desired N-arylated amine product from the palladium center. This regenerates the active L-Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3] Bulky, electron-rich ligands are known to accelerate this step, which is crucial for achieving high turnover numbers.[11]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters for Coupling with 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline

The success of coupling an electron-rich substrate like 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

-

Ligand Selection: The choice of ligand is arguably the most critical parameter. For electron-rich anilines and aryl bromides, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[2][13] These ligands stabilize the palladium center, promote the crucial oxidative addition and reductive elimination steps, and suppress side reactions.[11]

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and commonly used ligand for a broad range of C-N couplings.[14]

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides excellent results for sterically hindered or electron-rich substrates.

-

BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Another highly active ligand, particularly effective for coupling primary amines.[8]

-

-

Base Selection: A strong, non-nucleophilic base is required. The most common and effective base for this type of transformation is sodium tert-butoxide (NaOt-Bu).[1][5] Its high basicity and moderate solubility in common organic solvents facilitate the deprotonation of the amine. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for substrates with base-sensitive functional groups, but they often require higher temperatures and longer reaction times.[9]

-

Solvent Choice: Anhydrous, deoxygenated aprotic solvents are essential to prevent catalyst deactivation.[15]

-

Toluene: A common and effective solvent due to its high boiling point and ability to dissolve most reagents. It is also favored for reactions with aryl bromides as it minimizes the inhibitory effects of iodide salts that can be problematic with aryl iodides.[4][8]

-

1,4-Dioxane: Another widely used solvent that often provides excellent results.[15][16]

-

2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF and dioxane that has shown excellent performance in many cross-coupling reactions.[17]

-

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline with a generic secondary amine (e.g., morpholine). Researchers should note that optimization may be required for different amine coupling partners.

Materials and Reagents:

-

3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline (1.0 equiv.)

-

Amine (e.g., Morpholine, 1.2 equiv.)

-

Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

-

Sodium tert-butoxide (NaOt-Bu, 1.4 equiv.)

-

Anhydrous, degassed toluene (to achieve ~0.1 M concentration)

-

Standard workup reagents: Ethyl acetate, deionized water, brine

-

Purification materials: Anhydrous sodium sulfate (Na₂SO₄), silica gel

Equipment:

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas line (Argon or Nitrogen) with a manifold

-

Syringes and needles for liquid transfer

-

Magnetic stir plate with heating capabilities

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (2 mol%) and sodium tert-butoxide (1.4 equiv.). Seal the flask and connect it to an inert gas manifold. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[1]

-

Reagent Addition: Under a positive pressure of argon, add 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline (1.0 equiv.).

-

Add anhydrous, degassed toluene via syringe to achieve the desired concentration (e.g., 0.1 M).

-

Finally, add the amine (1.2 equiv.) to the reaction mixture via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a short plug of Celite to remove the palladium catalyst and inorganic salts.[15]

-

Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Illustrative Optimization Data

The following table presents hypothetical data from an optimization study to illustrate how changing key parameters can affect the reaction outcome. The goal is to maximize the yield of the desired coupled product.

| Entry | Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Observations |

| 1 | P(o-tol)₃ | NaOt-Bu | 100 | 24 | <10 | First-generation ligand, low activity.[2] |

| 2 | XPhos | K₃PO₄ | 100 | 24 | 45 | Weaker base requires longer time/higher temp. |

| 3 | RuPhos | NaOt-Bu | 80 | 18 | 88 | Good yield at a lower temperature. |

| 4 | XPhos | NaOt-Bu | 100 | 12 | 95 | Optimal conditions found. |

| 5 | XPhos | NaOt-Bu | 120 | 12 | 85 | Higher temp may cause catalyst decomposition.[15] |

| 6 | BrettPhos | NaOt-Bu | 100 | 12 | 92 | Also a highly effective ligand. |

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues and provides evidence-based solutions.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst: Reagents (especially solvent and amine) may contain water or oxygen, deactivating the catalyst.[15] 2. Insufficiently Strong Base: The base may not be strong enough to deprotonate the amine-Pd complex. 3. Low Temperature: The reaction may not have reached the necessary activation energy. | 1. Ensure Rigorous Inert Conditions: Use freshly dried, degassed solvents. Purify amines if necessary. Consider using a palladium precatalyst. 2. Switch to a Stronger Base: If using K₃PO₄ or Cs₂CO₃, switch to NaOt-Bu or LiHMDS.[5][18] 3. Increase Temperature: Incrementally increase the temperature (e.g., from 80°C to 110°C). |

| Formation of Palladium Black | 1. Catalyst Decomposition: This indicates the Pd(0) has precipitated out of the catalytic cycle. This can be caused by excessively high temperatures or the presence of impurities.[15] 2. Ligand Degradation: The phosphine ligand may have oxidized. | 1. Lower the Reaction Temperature: Run the reaction at a lower temperature for a longer duration.[15] 2. Screen Different Ligands: Some ligands offer greater thermal stability. Ensure all reagents are pure and the atmosphere is strictly inert. |

| Hydrodehalogenation (Ar-Br → Ar-H) | 1. Competing Side Reaction: This occurs when a palladium-hydride species forms and reductively eliminates to give the arene instead of the desired amine. This can be more prevalent with certain substrates and conditions. | 1. Change the Ligand/Base Combination: This side reaction is highly dependent on the catalyst system. Screening different bulky phosphine ligands can often suppress it.[2] |

| Difficulty in Purification | 1. Persistent Impurities: Unreacted starting materials or byproducts are co-eluting with the product. 2. Palladium Contamination: Residual palladium may remain in the final product. | 1. Optimize the Reaction: Ensure the reaction goes to full conversion to simplify purification. 2. Post-Purification Treatment: After chromatography, dissolving the product and filtering through a plug of Celite or a specialized palladium scavenger can remove residual metal. |

Conclusion

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of N-aryl cyclopropylmethylamines, which are valuable motifs in medicinal chemistry.[19][20] Success with electron-rich substrates like 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline is readily achievable through the careful selection of a modern palladium precatalyst, a bulky dialkylbiaryl phosphine ligand such as XPhos, a strong base like NaOt-Bu, and an anhydrous aprotic solvent. By following the detailed protocol and applying the troubleshooting guidance provided, researchers can confidently and efficiently execute this critical C-N bond-forming reaction.

References

-

Dialkylbiaryl phosphine ligands - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 27, 2026, from [Link]

-

Andersson, T., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 760-765. [Link]

-

Li, Y., et al. (n.d.). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing. Retrieved February 27, 2026, from [Link]

-

MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved February 27, 2026, from [Link]

-

van der Westhuizen, D., et al. (2023, October 30). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology. [Link]

-

Viciu, M. S., et al. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11005-11018. [Link]

-

Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved February 27, 2026, from [Link]

-

PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved February 27, 2026, from [Link]

-

The Journal of Organic Chemistry. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Request PDF. Retrieved February 27, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 27, 2026, from [Link]

-

University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved February 27, 2026, from [Link]

-

Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved February 27, 2026, from [Link]

-

SciSpace. (n.d.). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved February 27, 2026, from [Link]

-

Wiley Online Library. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Retrieved February 27, 2026, from [Link]

- Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.

-

Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved February 27, 2026, from [Link]

-

WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved February 27, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved February 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved February 27, 2026, from [Link]

-

ChemRxiv. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Retrieved February 27, 2026, from [Link]

-

White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved February 27, 2026, from [Link]

-

WJPMR. (2017, August 1). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. Retrieved February 27, 2026, from [Link]

-

ChemRxiv. (n.d.). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. Retrieved February 27, 2026, from [Link]

-

Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved February 27, 2026, from [Link]

-

The Royal Society of Chemistry. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Retrieved February 27, 2026, from [Link]

-

PMC - NIH. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved February 27, 2026, from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 27, 2026, from [Link]

-

PubMed. (2016, March 18). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Retrieved February 27, 2026, from [Link]

-

PubMed. (2015, February 11). Palladium(II)-catalyzed highly enantioselective C-H arylation of cyclopropylmethylamines. Retrieved February 27, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. reddit.com [reddit.com]

- 13. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 14. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. par.nsf.gov [par.nsf.gov]

- 18. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. longdom.org [longdom.org]

- 20. Palladium-Catalyzed N-Arylation of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Scalable Synthesis of 3-Bromo-N-(cyclopropylmethyl)-4-methoxyaniline

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline , a critical pharmacophore often utilized in the development of tyrosine kinase inhibitors (e.g., VEGFR, EGFR targets) and GPCR ligands.

While direct alkylation of anilines with alkyl halides is a common textbook approach, it frequently suffers from over-alkylation (dialkylation) and difficult purification profiles on a kilogram scale. To address these process risks, this guide prioritizes a Reductive Amination route using Sodium Triacetoxyborohydride (STAB). This method offers superior chemoselectivity, preserving the integrity of the cyclopropyl ring and the aryl bromide moiety while exclusively yielding the mono-alkylated product.

Key Advantages of This Protocol

-

Mono-Selectivity: >98% selectivity for the secondary amine.

-

Functional Group Tolerance: Mild conditions preserve the aryl bromide (susceptible to Pd-catalyzed reduction) and the cyclopropyl ring (susceptible to acid-catalyzed opening).

-

Scalability: Avoids chromatographic purification in favor of crystallization/salt formation workups.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the condensation of commercially available 3-bromo-4-methoxyaniline (CAS 19056-41-8) with cyclopropanecarbaldehyde .

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target amine.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

| Reagent | CAS No.[1][2] | Equiv.[3][4][5][6] | Role |

| 3-Bromo-4-methoxyaniline | 19056-41-8 | 1.0 | Limiting Reagent |

| Cyclopropanecarbaldehyde | 1489-69-6 | 1.1 - 1.2 | Electrophile |

| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 1.4 - 1.5 | Reducing Agent |

| Acetic Acid (AcOH) | 64-19-7 | 1.0 - 2.0 | Catalyst / pH Control |

| 1,2-Dichloroethane (DCE) | 107-06-2 | Solvent (10 V) | Reaction Medium |

| Sodium Bicarbonate (sat. aq.) | 144-55-8 | N/A | Quenching Agent |

Note: Dichloromethane (DCM) or Tetrahydrofuran (THF) can be substituted for DCE if halogenated solvent restrictions apply, though DCE typically provides faster reaction rates for imine formation.

Step-by-Step Procedure

Step 1: Imine Formation (In Situ)

-

Charge a clean, dry reactor (equipped with overhead stirring and N2 inlet) with 3-bromo-4-methoxyaniline (1.0 equiv).

-

Add DCE (10 volumes relative to aniline mass). Stir to dissolve.

-

Add Acetic Acid (1.5 equiv). Rationale: Mild acidity catalyzes the dehydration of the hemiaminal intermediate to the imine.

-

Add Cyclopropanecarbaldehyde (1.1 equiv) dropwise over 15 minutes.

-

Stir the mixture at 20–25°C for 1–2 hours .

-

Checkpoint: Monitor by TLC or HPLC. The aniline peak should decrease, and a less polar imine peak may appear (though imines can be unstable on silica).

-

Step 2: Reduction 6. Cool the reaction mixture to 0–5°C . 7. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 30 minutes.

- Safety: STAB evolves hydrogen gas slowly upon reaction with protic sources; ensure adequate venting. Avoid rapid addition to prevent exotherms.

- Allow the reaction to warm to 20–25°C and stir for 4–12 hours .

- Mechanism:[3][7][8][6][9][10][11] STAB is less reactive than NaBH4 and will selectively reduce the protonated imine over the aldehyde, preventing the formation of cyclopropylmethanol byproduct.

Step 3: Workup & Isolation 9. Quench the reaction by slow addition of saturated aqueous NaHCO3 (5 volumes). Stir vigorously for 30 minutes until gas evolution ceases and pH > 7. 10. Separate the phases. Extract the aqueous layer with DCM (2 x 3 volumes). 11. Combine organic layers and wash with Brine (1 x 5 volumes). 12. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Step 4: Purification (Salt Formation) To ensure high purity without chromatography, convert the free base to the Hydrochloride salt. 13. Dissolve the crude oil in Ethanol or Ethyl Acetate (5 volumes). 14. Cool to 0°C and add HCl in Dioxane (4M) (1.1 equiv) dropwise. 15. A white to off-white precipitate should form. Stir for 1 hour at 0°C. 16. Filter the solid, wash with cold Ethyl Acetate, and dry under vacuum. 17. Yield: Expected 85–92%.

Process Logic & Critical Parameters

The following flowchart illustrates the decision-making process and critical control points (CCPs) for this synthesis.

Figure 2: Process flow diagram highlighting Critical Control Points (CCPs).

Why Reductive Amination over Alkylation?

Direct alkylation using (bromomethyl)cyclopropane requires strong bases (e.g., K2CO3, NaH) and elevated temperatures. This leads to two major impurities:

-

Dialkylation: Formation of the tertiary amine, which is chemically very similar to the secondary amine and difficult to remove.

-

Elimination: (Bromomethyl)cyclopropane can undergo elimination to methylenecyclopropane under basic conditions.

Reductive amination avoids these issues entirely. The imine intermediate is formed in equilibrium; once reduced, the resulting secondary amine is sterically hindered and less nucleophilic towards the aldehyde than the primary aniline, effectively stopping the reaction at the mono-alkylated stage [1].

Analytical Specifications

Target Molecule: 3-bromo-N-(cyclopropylmethyl)-4-methoxyaniline (Free Base)

-

Molecular Formula: C11H14BrNO

-

Molecular Weight: 256.14 g/mol

Expected NMR Data (Free Base in CDCl3):

-

1H NMR (400 MHz): δ 6.95 (d, J=2.5 Hz, 1H, Ar-H), 6.78 (d, J=8.8 Hz, 1H, Ar-H), 6.55 (dd, J=8.8, 2.5 Hz, 1H, Ar-H), 3.82 (s, 3H, OMe), 3.60 (bs, 1H, NH), 2.95 (d, J=7.0 Hz, 2H, N-CH2), 1.05 (m, 1H, CH-cyclopropyl), 0.55 (m, 2H), 0.25 (m, 2H).

-

Interpretation: The doublet at 2.95 ppm is characteristic of the methylene group adjacent to the nitrogen and cyclopropyl ring. The singlet at 3.82 ppm confirms the integrity of the methoxy group.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

-